N-(2-Aminoethyl)-1,3-propanediamine

Catalog No.
S1531999
CAS No.
128364-91-0
M.F
C5H15N3
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-1,3-propanediamine

CAS Number

128364-91-0

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N

SMILES

C(CN)CNCCN

Canonical SMILES

C(CN)CNCCN

Description

The exact mass of the compound N-(2-Aminoethyl)-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Aminoethyl)-1,3-propanediamine is an aliphatic amine characterized by the presence of two amino groups attached to a three-carbon chain. Its molecular formula is C5H15N3, and it has a molecular weight of approximately 115.19 g/mol. The compound is typically a colorless to pale yellow liquid with a strong ammonia-like odor. It is soluble in water and has a high boiling point, which makes it useful in various chemical applications .

Due to its amine functional groups. Key reactions include:

  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions where the nitrogen atoms are substituted with alkyl groups.
  • Condensation Reactions: This compound can form imines or other nitrogen-containing heterocycles when reacted with aldehydes or ketones .

Additionally, it has been used as a templating agent in the synthesis of various coordination compounds and metal complexes .

N-(2-Aminoethyl)-1,3-propanediamine exhibits biological activity that has been explored in various studies. It is known to interact with biological systems due to its amino groups, which can form hydrogen bonds and participate in ionic interactions. Some notable biological activities include:

  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects: Research indicates that it may have neuroprotective properties in certain contexts .
  • Cell Proliferation: It has been studied for its effects on cell proliferation and differentiation in various cell lines .

Several methods exist for synthesizing N-(2-Aminoethyl)-1,3-propanediamine:

  • Direct Amination: Reacting 1,3-propanediamine with ethylene oxide or ethylene diamine under controlled conditions.
  • Reductive Amination: Using aldehydes or ketones followed by reduction to yield the desired amine.
  • Hydrogenation of Nitriles: The hydrogenation of corresponding nitriles can also yield this compound .

These methods allow for the production of high-purity samples suitable for research and industrial applications.

N-(2-Aminoethyl)-1,3-propanediamine finds applications across various domains:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Industry: Utilized as a curing agent for epoxy resins and as a hardener in polyurethane formulations.
  • Biochemical Research: Employed in studies involving enzyme activity and protein interactions due to its ability to form complexes with metal ions .

Interaction studies involving N-(2-Aminoethyl)-1,3-propanediamine often focus on its binding properties with various biomolecules. These studies reveal:

  • Metal Ion Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis and materials science.
  • Protein Binding: Research indicates that it can interact with proteins through ionic interactions and hydrogen bonding, affecting protein structure and function .

Several compounds share structural similarities with N-(2-Aminoethyl)-1,3-propanediamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-DiaminopropaneC3H10N2Shorter carbon chain; simpler structure
N,N'-Bis(2-aminoethyl)propane-1,3-diamineC7H20N4Contains two aminoethyl groups; more complex
N-(3-Aminopropyl)-1,3-propanediamineC5H15N3Similar structure but different amino group position

Uniqueness of N-(2-Aminoethyl)-1,3-propanediamine

What sets N-(2-Aminoethyl)-1,3-propanediamine apart from these similar compounds is its specific arrangement of amino groups along the carbon chain. This configuration allows it to exhibit unique reactivity patterns and biological interactions not observed in other related compounds.

XLogP3

-1.7

UNII

4EOW03IX8S

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (56.76%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (85.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (56.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

13531-52-7

Wikipedia

N-(2-aminoethyl)-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-(2-aminoethyl)-: ACTIVE

Dates

Last modified: 07-17-2023

Explore Compound Types